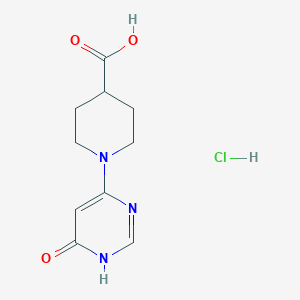
1-(6-Oxo-1H-pyrimidin-4-yl)piperidine-4-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(6-Oxo-1H-pyrimidin-4-yl)piperidine-4-carboxylic acid;hydrochloride” is a complex organic molecule that likely contains a pyrrolidine and a pyrimidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom and is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Pyrimidine is a six-membered ring with two nitrogen atoms and is a key component in several biological molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve the construction of the pyrrolidine and pyrimidine rings, followed by the attachment of the carboxylic acid group . The synthetic strategies used could include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a pyrimidine ring, and a carboxylic acid group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the substituents attached to the pyrrolidine and pyrimidine rings . These could include nucleophilic substitutions, condensations, ring transformations, and coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. The presence of a carboxylic acid group would likely make the compound acidic . The pyrrolidine ring could contribute to the compound’s solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
Microwave Assisted Synthesis : This compound, when synthesized under microwave irradiation, has shown potential antibacterial activity. Studies involving similar compounds indicate their use in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Antimicrobial Evaluation : Various derivatives of this compound have been synthesized and evaluated for antimicrobial activity. The findings suggest significant to moderate antibacterial and antifungal activities, making it a candidate for further research in antimicrobial therapies (Shastri & Post, 2019).
Cancer Research
- Aurora Kinase Inhibitor : Some derivatives of this compound have been identified as potential inhibitors of Aurora A, an enzyme involved in cell division, indicating potential applications in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of Novel Compounds
Efficient Synthesis of Pyrido[4,3-d]pyrimidines : The compound has been used in the synthesis of novel pyrido[4,3-d]pyrimidines, demonstrating its utility in creating new chemical entities (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Isoxazoline and Isoxazole Derivatives : It has been used in the synthesis of novel isoxazolines and isoxazoles, showing the compound's versatility in creating diverse chemical structures (Rahmouni et al., 2014).
Synthesis of Naphthyridine Derivatives : The compound has been employed in the synthesis of naphthyridine derivatives, which have shown potent antibacterial properties (Miyamoto et al., 1987).
Structural Analysis and Properties
Crystal Structure Analysis : Research involving similar compounds has provided insights into their crystal structures, aiding in the understanding of their physical and chemical properties (Wang, Zhou, & Hu, 2006).
Electronic Properties of Anticonvulsant Drugs : Studies on related compounds have explored their structural and electronic properties, contributing to knowledge about their potential as anticonvulsant drugs (Georges et al., 1989).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(6-oxo-1H-pyrimidin-4-yl)piperidine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3.ClH/c14-9-5-8(11-6-12-9)13-3-1-7(2-4-13)10(15)16;/h5-7H,1-4H2,(H,15,16)(H,11,12,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCLAHHIRXWBFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC(=O)NC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


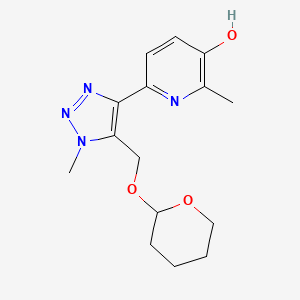


![2-cyclohexyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide](/img/structure/B2425965.png)
![ethyl 3-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2425967.png)
![N-1,3-benzodioxol-5-yl-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2425968.png)
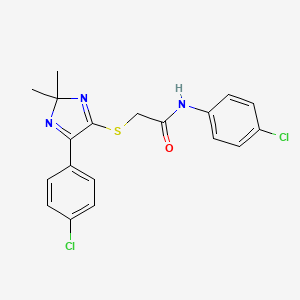
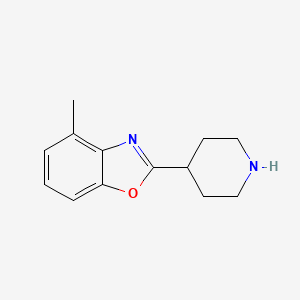
![N-{2-[bis(propan-2-yl)amino]ethyl}-4-chloro-3-nitrobenzene-1-sulfonamide](/img/structure/B2425975.png)
![(4-Ethoxyphenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone](/img/structure/B2425977.png)
![N-(2-methoxy-5-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2425978.png)
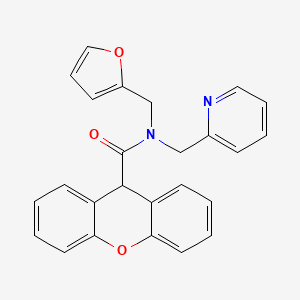
![5-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2425980.png)